Nlu8zzc6D3
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Overview
Description
3-Mercapto-2-butanol, (2S,3S)-, also known by its Unique Ingredient Identifier (UNII) NLU8ZZC6D3, is a chemical compound with the molecular formula C4H10OS and a molecular weight of 106.187 g/mol . This compound is characterized by its absolute stereochemistry and contains two defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-2-butanol, (2S,3S)-, typically involves the reaction of butan-2-ol with a thiol group. One common method is the addition of hydrogen sulfide to butan-2-ol under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the mercapto group.
Industrial Production Methods
Industrial production of 3-Mercapto-2-butanol, (2S,3S)-, involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-2-butanol, (2S,3S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form simpler thiol compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol compounds.
Substitution: Various substituted butanol derivatives.
Scientific Research Applications
3-Mercapto-2-butanol, (2S,3S)-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Mercapto-2-butanol, (2S,3S)-, involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-2-butanol, (2R,3R)-: An enantiomer with similar chemical properties but different stereochemistry.
3-Mercapto-2-butanol, (2S,3R)-: A diastereoisomer with distinct stereochemistry.
3-Mercapto-2-butanol, (2R,3S)-: Another diastereoisomer with unique stereochemical configuration.
Uniqueness
3-Mercapto-2-butanol, (2S,3S)-, is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it particularly valuable in stereoselective synthesis and studies of chiral interactions in biological systems .
Properties
CAS No. |
846047-56-1 |
---|---|
Molecular Formula |
C4H10OS |
Molecular Weight |
106.19 g/mol |
IUPAC Name |
(2S,3S)-3-sulfanylbutan-2-ol |
InChI |
InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1 |
InChI Key |
MJQWABQELVFQJL-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C)S)O |
Canonical SMILES |
CC(C(C)S)O |
Origin of Product |
United States |
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